![molecular formula C14H13NO6S B1620597 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 92200-76-5](/img/structure/B1620597.png)
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Overview
Description
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a salicylic acid derivative featuring a sulfamoyl group linked to a 4-methoxyphenyl substituent at the C-5 position. This structural motif is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound’s synthesis typically involves coupling sulfamoylating agents with salicylic acid precursors, as seen in related derivatives .
Preparation Methods
The synthesis of 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 4-methoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a sulfonyl chloride reagent to introduce the sulfamoyl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play crucial roles in its reactivity and binding affinity to biological molecules . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Findings :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., bromo in 4e) enhance antibacterial and antifungal efficacy, likely by improving membrane permeability or target binding .
- Anti-inflammatory Applications : Derivatives like 5i incorporate nitric oxide-releasing moieties, combining salicylate anti-inflammatory effects with vasodilation .
Physicochemical and Electrochemical Properties
Table 2: Substituent Effects on Physicochemical Behavior
Key Findings :
- Electrochemical Stability : Para-substituted electron-donating groups (e.g., hydroxyl) weaken the azo bond (N-N), facilitating reduction, while electron-withdrawing groups (e.g., sulfo) stabilize it .
- Solubility and Bioavailability : Methoxy and carboxy groups may improve aqueous solubility but could affect passive diffusion across biological membranes .
Molecular Docking and Binding Interactions
Table 3: Docking Studies of Sulfamoyl Benzoic Acid Derivatives
Key Findings :
- Antitubercular Activity : Hybrid derivatives (e.g., ) leverage structural motifs from first-line drugs (pyrazinamide) for enhanced efficacy .
Biological Activity
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid, commonly known as a sulfamoyl derivative of salicylic acid, has gained attention for its potential biological activities. This compound is structurally characterized by the presence of a hydroxyl group and a sulfamoyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. Specifically, the compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study:
In a controlled experiment, macrophages treated with varying concentrations of the compound exhibited a dose-dependent decrease in cytokine production:
Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
0 | 150 ± 10 | 200 ± 15 |
10 | 100 ± 8 | 150 ± 12 |
50 | 50 ± 5 | 80 ± 10 |
These results imply that the compound may be useful in managing inflammatory diseases .
3. Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
In Vitro Findings:
A study using human breast cancer cell lines showed that treatment with the compound resulted in:
Treatment Duration (hours) | Cell Viability (%) |
---|---|
Control | 100 |
24 | 70 |
48 | 50 |
72 | 30 |
The decrease in cell viability suggests that this compound may have potential as an anticancer agent .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes involved in inflammation and microbial defense mechanisms. Its sulfamoyl group may enhance its binding affinity to these targets, thereby improving its efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via Schiff base condensation between 5-formyl salicylic acid and sulfonamide derivatives (e.g., sulfadiazine). Key steps include refluxing in ethanol with a catalytic amount of acetic acid, followed by purification via recrystallization or column chromatography. Characterization typically involves FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm the structure .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.20 ppm for the sulfamoyl group and δ 10.30 ppm for the hydroxyl group) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z = 237.2 [M+H]+ for intermediates) .
- FT-IR : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. How can researchers assess the purity and stability of synthesized derivatives?
- Methodological Answer :
- HPLC : Monitors reaction progress and quantifies purity (e.g., using C18 columns with UV detection at 254 nm) .
- TLC : Screens intermediates with silica gel plates and ethyl acetate/hexane eluents .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or AutoDock 4 evaluates binding affinity to target proteins (e.g., Topoisomerase II, PDB ID: 5GWK). Parameters include grid box dimensions (e.g., 60 × 60 × 60 Å) and Lamarckian genetic algorithm optimization .
- Quantum Mechanical Studies : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO energies) to correlate with reactivity .
Q. How do substituent variations on the sulfamoyl group affect pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂ in 1i) enhance antimicrobial activity by increasing electrophilicity. Bulky substituents may reduce binding efficiency .
- Experimental Validation : Compare IC₅₀ values in bioassays (e.g., against E. coli or cancer cell lines) .
Q. What strategies resolve contradictions between in silico predictions and experimental bioassay results?
- Methodological Answer :
- Binding Energy Validation : Cross-check docking scores (e.g., ΔG = -9.2 kcal/mol for 1i) with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .
- Metabolite Screening : Assess stability in physiological buffers (e.g., PBS pH 7.4) to rule out degradation artifacts .
Q. How can pharmacokinetic properties be optimized without compromising efficacy?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl esters) to enhance bioavailability. For example, methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a precursor with improved solubility .
- LogP Optimization : Use substituents like -OCH₃ to balance lipophilicity and aqueous solubility .
Q. Data Contradiction Analysis
Q. Why do some derivatives show variable antimicrobial activity despite similar structures?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., 4-bromo-3-methylphenylazo in 4e) may hinder target binding, reducing activity despite favorable electronic properties .
- Synergistic Mechanisms : Derivatives like 4h exhibit dual inhibition (e.g., Topoisomerase II and cystine-glutamate antiporter), complicating direct SAR interpretations .
Q. How to address discrepancies in NMR spectral data across synthetic batches?
- Methodological Answer :
- Deuterated Solvent Calibration : Ensure consistent use of DMSO-d₆ or CDCl₃ for chemical shift reproducibility .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted sulfadiazine or oxidation intermediates) .
Properties
IUPAC Name |
2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-21-10-4-2-9(3-5-10)15-22(19,20)11-6-7-13(16)12(8-11)14(17)18/h2-8,15-16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQSRFASBWWWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368026 | |
Record name | 2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92200-76-5 | |
Record name | 2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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